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Compound of Interest

Compound Name: 1,7-Dichlorooctane

Cat. No.: B15368203 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for dichlorinated

octanes, with a focus on providing a representative analysis in the absence of readily available

experimental data for 1,7-Dichlorooctane. While a comprehensive search of public databases

did not yield experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass

Spectrometry (MS) data for 1,7-Dichlorooctane, this guide presents a thorough analysis of the

closely related isomer, 1,8-Dichlorooctane. The spectroscopic characteristics of 1,8-

Dichlorooctane serve as a valuable proxy, and this document will comparatively discuss the

expected spectral features of 1,7-Dichlorooctane.

Executive Summary
The characterization of halogenated alkanes is a critical aspect of synthetic chemistry and drug

development. Spectroscopic techniques such as NMR, IR, and MS provide unambiguous

structural confirmation. This guide compiles and presents the available spectroscopic data for

1,8-Dichlorooctane as a case study to infer the spectral properties of 1,7-Dichlorooctane.

Detailed experimental protocols, where available, are provided to ensure reproducibility.

Spectroscopic Data for 1,8-Dichlorooctane
The following sections present the experimental spectroscopic data for 1,8-Dichlorooctane,

sourced from public scientific databases.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,8-Dichlorooctane, the symmetry of the molecule simplifies the spectra.

¹H NMR Data (Predicted)

Due to the absence of readily available experimental spectra in the initial searches, a predicted

¹H NMR spectrum is described. In a solvent like CDCl₃, the spectrum is expected to show the

following signals:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.54 Triplet 4H -CH₂-Cl (C1, C8)

~1.78 Quintet 4H -CH₂-CH₂-Cl (C2, C7)

~1.42 Multiplet 8H
-CH₂-CH₂-CH₂- (C3,

C4, C5, C6)

¹³C NMR Data

The ¹³C NMR spectrum of 1,8-Dichlorooctane is also simplified due to symmetry.

Chemical Shift (ppm) Assignment

~45.1 C1, C8

~32.6 C2, C7

~28.7 C4, C5

~26.7 C3, C6

Infrared (IR) Spectroscopy
The IR spectrum of 1,8-Dichlorooctane exhibits characteristic absorptions for alkyl chains and

carbon-chlorine bonds. The data presented is from the NIST/EPA Gas-Phase Infrared
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Database.[1]

Wavenumber (cm⁻¹) Intensity Assignment

2940 Strong C-H stretch (alkane)

2860 Strong C-H stretch (alkane)

1465 Medium C-H bend (methylene)

725 Strong C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum of 1,8-Dichlorooctane provides information about its molecular weight and

fragmentation pattern. The data is from electron ionization (EI) mass spectrometry.[2][3]

m/z Relative Intensity Assignment

91/93 High [C₄H₈Cl]⁺ (isotopic pattern)

67 High [C₅H₇]⁺

55 Base Peak [C₄H₇]⁺

41 High [C₃H₅]⁺

The molecular ion peak [M]⁺ for C₈H₁₆Cl₂ is expected around m/z 182, 184, and 186 due to the

presence of the ³⁵Cl and ³⁷Cl isotopes. However, it is often of low abundance in the EI spectra

of long-chain alkyl halides.

Predicted Spectroscopic Differences for 1,7-
Dichlorooctane
While experimental data is unavailable, the expected spectroscopic features of 1,7-
Dichlorooctane can be predicted and contrasted with its 1,8-isomer:

¹H NMR: The spectrum of 1,7-Dichlorooctane would be more complex due to its lower

symmetry. It would exhibit distinct signals for each of the eight carbon environments. The
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proton on C7, adjacent to a chlorine and a methyl group, would likely appear as a multiplet

around 4.0-4.2 ppm. The terminal methyl group (C8) would be a doublet around 1.5 ppm,

coupled to the C7 proton. The proton on the carbon bearing the other chlorine (C1) would be

a triplet around 3.5 ppm. The remaining methylene protons would appear as complex

multiplets in the 1.3-1.8 ppm region.

¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, one for each carbon

atom, reflecting the asymmetry of the molecule.

IR Spectroscopy: The IR spectrum would be very similar to that of 1,8-Dichlorooctane, with

prominent C-H and C-Cl stretching and bending vibrations. Subtle differences in the

fingerprint region might be observable.

Mass Spectrometry: The fragmentation pattern would likely differ. While the molecular ion

cluster would be at the same m/z values, the relative abundances of fragment ions would

change. For instance, fragmentation alpha to the chlorine at the 7-position could lead to

characteristic ions.

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃),

and placed in an NMR tube. A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to

acquire ¹H and ¹³C spectra. Tetramethylsilane (TMS) is commonly used as an internal standard

(0 ppm).

IR Spectroscopy
For a liquid sample like 1,8-Dichlorooctane, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr) for analysis by Fourier Transform Infrared (FTIR) spectroscopy.[3]

Alternatively, gas-phase IR spectra can be obtained.[1]

Mass Spectrometry
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Electron Ionization (EI) mass spectrometry is a common technique for volatile compounds. The

sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the

molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and

detected.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic identification and characterization of a chemical

compound like a dichlorinated octane is illustrated below.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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